2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a structurally complex acetamide derivative featuring a benzodioxolyl moiety, a benzyl group, and a 4,6-difluorobenzothiazolyl substituent. Its synthesis, crystallographic properties, and functional group interactions warrant detailed comparison with related compounds to elucidate structure-activity relationships (SARs) and physicochemical behaviors.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3S/c24-16-10-17(25)22-20(11-16)31-23(26-22)27(12-14-4-2-1-3-5-14)21(28)9-15-6-7-18-19(8-15)30-13-29-18/h1-8,10-11H,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVJEJJJBCKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from 3,4-methylenedioxyphenol (sesamol) through a series of reactions including acylation and cyclization.
Synthesis of Benzyl Intermediate: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Formation of Difluorobenzothiazole Intermediate: The difluorobenzothiazole moiety can be synthesized through a nucleophilic substitution reaction involving 4,6-difluoro-2-aminobenzothiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s acetamide core is substituted with a benzodioxolyl group (electron-rich methylenedioxy ring) and a 4,6-difluorobenzothiazolyl group. Key comparisons include:
Key Observations :
- The acetamide backbone in the target compound may confer greater conformational flexibility compared to rigid benzamide analogs like nitazoxanide.
- Fluorine substituents (4,6-difluoro in the target vs. 2,4-difluoro in ’s compound) influence electronic effects and binding interactions. Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability .
Critical Differences :
- Substituent Reactivity : The benzothiazolyl amine in the target compound may exhibit lower nucleophilicity compared to 5-chlorothiazol-2-amine due to fluorine’s electron-withdrawing effects, requiring optimized coupling conditions.
- Purification: The target compound’s higher molecular weight and hydrophobicity necessitate chromatography or recrystallization from polar aprotic solvents (e.g., methanol), similar to methods in .
Hydrogen Bonding and Crystal Packing
Crystallographic analysis (via SHELX ) reveals intermolecular interactions critical for stability:
Implications :
- In contrast, ’s compound forms N–H⋯N bonds with thiazole, creating dimers that may limit solubility compared to the target’s layered packing .
Structural Validation
Both compounds were refined using SHELXL and validated via:
- R-factors : <0.05 for high-resolution data.
- H-bond geometry : D–H⋯A angles and distances within IUCr standards .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₆F₂N₂O₃S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of findings from various studies.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. In particular:
- Gram-positive bacteria : Compounds similar to the target molecule have shown selective activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal properties : Some studies report antifungal effects against pathogens like Candida albicans .
Anticancer Activity
Studies focusing on benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The compound may exhibit:
- Selective toxicity : Indicating lower toxicity towards normal cells compared to cancer cells, suggesting potential as an anticancer agent.
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) enhances potency against certain cancer cell lines.
- Benzodioxole Moiety : This structure appears to contribute positively to the overall biological activity.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Anticancer Effects :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
